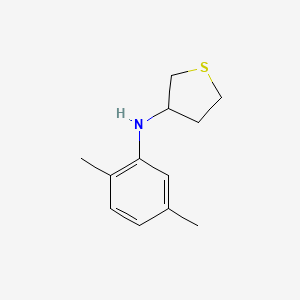

N-(2,5-dimethylphenyl)thiolan-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H17NS |

|---|---|

Molecular Weight |

207.34 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)thiolan-3-amine |

InChI |

InChI=1S/C12H17NS/c1-9-3-4-10(2)12(7-9)13-11-5-6-14-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |

InChI Key |

WBHWCQOBJHRDKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2CCSC2 |

Origin of Product |

United States |

Structural Framework and Synthetic Significance of Thiolan 3 Amine Derivatives

The structural foundation of N-(2,5-dimethylphenyl)thiolan-3-amine is the thiolane ring, a five-membered saturated heterocycle containing a sulfur atom. This core structure, also known as tetrahydrothiophene, is a fundamental building block in organic chemistry. The "-3-amine" designation indicates that an amino group is attached to the third carbon atom of this ring. Thiolane and its derivatives are notable for the unique stereochemical and electronic properties conferred by the sulfur heteroatom.

The synthesis of substituted thiophenes, the unsaturated precursors to thiolanes, is well-established, offering several pathways to access aminothiophene derivatives. derpharmachemica.comrsc.orgnih.gov These methods are crucial for the eventual synthesis of N-aryl thiolanes. Key synthetic strategies include:

Gewald Synthesis: This is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce 2-aminothiophenes. derpharmachemica.comnih.gov

Paal-Knorr Thiophene (B33073) Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.comnih.gov

Hinsberg Thiophene Synthesis: This reaction utilizes dialkyl thiodiacetate and 1,2-diketones to produce thiophene carboxylic acid derivatives. rsc.org

Once the aminothiophene is formed, N-arylation can be achieved, followed by reduction of the thiophene ring to the saturated thiolane. The synthesis of N-substituted 3-nitrothiophen-2-amines has been demonstrated through the reaction of α-nitroketene N,S-acetals with 1,4-dithiane-2,5-diol, showcasing a viable route to N-aryl aminothiophene scaffolds. beilstein-journals.orgnih.gov

The significance of aminothiophene and aminothiolane derivatives is most pronounced in medicinal chemistry, where they serve as privileged scaffolds in drug discovery. nih.gov The sulfur atom can engage in hydrogen bonding and other non-covalent interactions, while the amino group provides a convenient handle for further functionalization, allowing for the creation of large libraries of compounds for biological screening. rsc.org

Table 1: Foundational Synthesis Methods for Thiophene Derivatives

| Synthesis Method | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | 2-Aminothiophenes | derpharmachemica.comnih.gov |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Sulfurizing Agent (e.g., P₄S₁₀) | Substituted Thiophenes | derpharmachemica.comnih.gov |

| Fiesselmann Synthesis | Thioglycolic Acid Derivatives, β-Ketoesters | 3-Hydroxythiophene Derivatives | derpharmachemica.com |

| Hinsberg Synthesis | Dialkyl Thiodiacetate, 1,2-Diketones | Thiophene Carboxylic Acids | rsc.org |

Contextualizing the 2,5 Dimethylphenyl Moiety in Chemical Transformations

The N-(2,5-dimethylphenyl) portion of the molecule is derived from 2,5-dimethylaniline (B45416) (also known as 2,5-xylidine). solubilityofthings.comnih.gov This aromatic amine is a versatile intermediate in the chemical industry, notably in the synthesis of dyes, pigments, and polymers. guidechem.compubcompare.ai Its structure, featuring a benzene (B151609) ring substituted with an amino group and two methyl groups at the 2- and 5-positions, imparts specific chemical characteristics that are valuable in molecular design. solubilityofthings.com

The two methyl groups on the aromatic ring are electron-donating, which increases the electron density of the benzene ring and influences its reactivity in electrophilic aromatic substitution reactions. guidechem.com They also introduce steric hindrance that can direct the regioselectivity of reactions involving the aromatic ring or the nitrogen atom. The amino group itself is a key functional handle, allowing the 2,5-dimethylphenyl moiety to be readily incorporated into larger molecules through N-alkylation or N-arylation reactions. guidechem.com

In the context of advanced chemical applications, the 2,5-dimethylphenyl group has been successfully incorporated into molecules with specific functions:

Antimicrobial Agents: This scaffold is a structural feature in some compounds developed for their antimicrobial activity. nih.gov For example, N-2,5-dimethylphenylthioureido acid derivatives have been explored as potential candidates against multidrug-resistant Gram-positive bacteria and pathogenic fungi. nih.govresearchgate.net

Photoreleasable Protecting Groups: The 2,5-dimethylphenacyl chromophore has been developed as a photoremovable protecting group for carboxylic acids, highlighting the moiety's utility in complex organic synthesis where controlled deprotection is required. researchgate.net

Table 2: Physicochemical Properties of 2,5-Dimethylaniline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁N | nih.gov |

| Molecular Weight | 121.18 g/mol | nih.gov |

| Boiling Point | 193-195 °C | guidechem.com |

| Melting Point | -2.5 °C | guidechem.com |

| pKa | 4.53 | guidechem.com |

| Solubility | Good solubility in ethanol, ether; limited solubility in water | solubilityofthings.comguidechem.com |

Advanced Spectroscopic and Analytical Characterization for N 2,5 Dimethylphenyl Thiolan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of N-(2,5-dimethylphenyl)thiolan-3-amine. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the hydrogen and carbon nuclei.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons of the 2,5-dimethylphenyl group and the aliphatic protons of the thiolan ring. The aromatic region would likely display a singlet for the proton at C4' and two doublets for the protons at C3' and C6', arising from ortho- and meta-couplings. The two methyl groups on the aromatic ring would each produce a singlet. The protons on the thiolan ring would exhibit more complex splitting patterns due to diastereotopicity and spin-spin coupling. The methine proton at C3, attached to the nitrogen, would likely appear as a multiplet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each unique carbon atom. The aromatic carbons would appear in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the thiolan ring would be found in the upfield region. The chemical shifts of the carbon atoms in the thiolan ring are influenced by the neighboring sulfur and nitrogen atoms.

A representative, hypothetical dataset for the key NMR signals is provided in the tables below.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 6.8 - 7.2 | m | - |

| Thiolan CH-N | 3.5 - 4.0 | m | - |

| Thiolan CH₂-S | 2.8 - 3.2 | m | - |

| Thiolan CH₂ | 2.0 - 2.5 | m | - |

| Ar-CH₃ | 2.2 - 2.4 | s | - |

| NH | 1.5 - 2.5 | br s | - |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 130 - 145 |

| Aromatic CH | 115 - 130 |

| Thiolan C-N | 55 - 65 |

| Thiolan C-S | 30 - 40 |

| Thiolan C | 25 - 35 |

| Ar-CH₃ | 15 - 25 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 207.34 g/mol . moldb.com

Under electron impact (EI) ionization, the molecule is expected to generate a prominent molecular ion peak (M⁺) at m/z 207. Subsequent fragmentation would likely involve cleavage of the C-N bond, loss of the thiolan ring, or fragmentation within the thiolan moiety. Key fragmentation pathways could include the formation of a [M-SH]⁺ ion resulting from the decomposition of the heterocyclic ring. arkat-usa.org The fragmentation pattern is significantly influenced by the nature of the substituents on both the aromatic and heterocyclic rings. arkat-usa.org

Interactive Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 207 | [M]⁺ (Molecular Ion) |

| 174 | [M - SH]⁺ |

| 132 | [C₉H₁₂N]⁺ |

| 120 | [C₈H₁₀N]⁺ |

| 105 | [C₇H₇N]⁺ |

| 77 | [C₆H₅]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds. As a secondary amine, a single, weak N-H stretching band is anticipated in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com The C-N stretching vibration of the aromatic amine would likely appear in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data by providing information on the C-S bond vibrations within the thiolan ring and the symmetric vibrations of the aromatic ring. The Sn-S resonances, for instance, are typically located in the 400 to 100 cm⁻¹ region of a Raman spectrum. researchgate.net

Interactive Table: Predicted Vibrational Spectroscopy Data

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| N-H Stretch | 3300 - 3350 | 3300 - 3350 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=C Aromatic Stretch | 1500 - 1600 | 1500 - 1600 |

| N-H Bend | 1550 - 1650 | - |

| C-N Stretch (Aromatic) | 1250 - 1335 | - |

| C-S Stretch | 600 - 700 | 600 - 700 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry.

A single-crystal X-ray diffraction study would reveal the conformation of the thiolan ring, which typically adopts an envelope or twist conformation to minimize steric strain. It would also define the orientation of the 2,5-dimethylphenyl group relative to the thiolan ring. Intermolecular interactions, such as hydrogen bonding involving the secondary amine N-H group, would also be elucidated, providing a deeper understanding of the crystal packing. Such studies have been instrumental in unequivocally determining the stereochemistry of similar heterocyclic compounds. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a modifier like trifluoroacetic acid to improve peak shape, would be suitable. Detection can be achieved using a UV detector, leveraging the chromophoric nature of the dimethylphenyl group.

GC analysis would require a non-polar or moderately polar capillary column. The volatility of the compound allows for its analysis by GC, though derivatization might be employed to improve thermal stability and chromatographic performance. nih.gov Mass spectrometry is a common detector for GC (GC-MS), providing both retention time and mass spectral data for confident identification and purity determination.

Computational Chemistry and Theoretical Modeling of N 2,5 Dimethylphenyl Thiolan 3 Amine

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), we can model the electronic characteristics of N-(2,5-dimethylphenyl)thiolan-3-amine with a high degree of accuracy.

Molecular Orbitals and Electron Density Distribution

The electronic behavior of this compound is dictated by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. For this compound, the HOMO is expected to be localized primarily on the N-(2,5-dimethylphenyl)amino moiety, specifically on the nitrogen atom and the electron-rich aromatic ring. The lone pair of electrons on the nitrogen atom significantly contributes to the HOMO, making this region the most probable site for electrophilic attack.

Conversely, the LUMO is likely distributed over the aromatic ring and the C-S bonds of the thiolane ring. The energy gap between the HOMO and LUMO is a critical parameter, providing insight into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

The electron density distribution, often visualized through electrostatic potential maps, would reveal the electron-rich and electron-poor regions of the molecule. The nitrogen atom is expected to be a region of high electron density (negative electrostatic potential), while the hydrogen atom attached to the nitrogen and the hydrogens on the methyl groups of the phenyl ring would exhibit a lower electron density (positive electrostatic potential). The sulfur atom in the thiolane ring, with its lone pairs, would also represent a region of moderate electron density.

Table 1: Predicted Electronic Properties of this compound This table presents hypothetical data based on typical values for analogous compounds, calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 1.5 D |

Reaction Pathway Energetics and Transition State Geometries

Theoretical calculations can be employed to model the energetics of potential reactions involving this compound. For instance, the N-H bond of the secondary amine could participate in hydrogen bonding or deprotonation reactions. The energetics of such a deprotonation can be calculated to predict the pKa of the amine.

Furthermore, reactions at the sulfur atom, such as oxidation, can be modeled. By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. The transition state geometry provides a picture of the highest energy point along the reaction coordinate, and the activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. For example, the oxidation of the sulfur atom to a sulfoxide (B87167) would proceed through a specific transition state, the geometry of which could be optimized using quantum chemical methods.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is not static but exists as an ensemble of different conformations. The thiolane ring is known to adopt non-planar conformations to relieve ring strain, primarily the envelope and twist (or half-chair) forms. mdpi.comnih.gov The position of the N-(2,5-dimethylphenyl)amino substituent (axial vs. equatorial) on the thiolane ring will significantly influence the relative stability of these conformers.

Computational studies on analogous N,N-dimethylaniline have shown that the molecule tends to be quasi-planar to maximize the p-π interaction between the nitrogen lone pair and the aromatic ring. researchgate.net A similar preference for planarity around the nitrogen atom is expected in this compound.

Intramolecular interactions, such as hydrogen bonding between the N-H group and the sulfur atom of the thiolane ring, could play a role in stabilizing certain conformations. Steric hindrance between the bulky 2,5-dimethylphenyl group and the thiolane ring will also be a key determinant of the preferred geometry. By calculating the relative energies of different conformers, the most stable, low-energy structures can be identified.

Table 2: Predicted Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes.

| Conformer (Substituent Position) | Thiolane Ring Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial | Twist | 0.0 |

| Equatorial | Envelope | 0.8 |

| Axial | Twist | 2.5 |

| Axial | Envelope | 3.2 |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static, energy-minimized structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape and the transitions between different conformers.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the flexibility of the thiolane ring and the rotational freedom of the N-phenyl bond. The simulation would show how the molecule samples different envelope and twist conformations and the timescale of these transitions. Furthermore, the influence of the solvent on the conformational preferences could be assessed.

Computational Assessment of Molecular Recognition

The functional groups present in this compound—a secondary amine, an aromatic ring with methyl substituents, and a thioether—suggest its potential to participate in various non-covalent interactions that are crucial for molecular recognition.

Computational docking studies could be performed to predict how this molecule might bind to a biological target, such as an enzyme or a receptor. The secondary amine can act as both a hydrogen bond donor (N-H) and acceptor (N lone pair). The aromatic ring can engage in π-π stacking and hydrophobic interactions. The sulfur atom can also act as a weak hydrogen bond acceptor.

By computationally screening this molecule against a library of known protein structures, potential binding partners and binding modes could be identified. The binding affinity can be estimated by calculating the free energy of binding, which takes into account enthalpic and entropic contributions.

Predictive Studies for Chemical Behavior and Reactivity

Computational models can be used to predict various aspects of the chemical behavior and reactivity of this compound. Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for nucleophilic and electrophilic attack. As suggested by the HOMO distribution, the nitrogen atom and specific positions on the aromatic ring are likely to be susceptible to electrophilic attack.

Predictive models for chemical reactivity, which correlate computational descriptors with experimentally observed reaction rates, can also be applied. researchgate.net For instance, the nucleophilicity of the amine could be predicted and compared to a series of related amines. Similarly, the susceptibility of the thiolane sulfur to oxidation could be computationally estimated. These predictive studies are invaluable for guiding synthetic efforts and for understanding the potential role of this molecule in various chemical contexts.

Derivatives and Analogs of N 2,5 Dimethylphenyl Thiolan 3 Amine: Design and Synthesis

Structural Modification Strategies for Tailored Reactivity

The reactivity of N-(2,5-dimethylphenyl)thiolan-3-amine can be fine-tuned through several structural modification strategies. These modifications primarily target the thiolan ring, the amine linker, and the phenyl group.

One common approach involves the introduction of substituents on the thiolan ring. For instance, alkyl or aryl groups can be added to the carbon atoms of the ring to alter its conformation and steric bulk. This can influence how the molecule interacts with biological targets. Furthermore, the oxidation state of the sulfur atom can be modified to a sulfoxide (B87167) or sulfone, which can impact the molecule's polarity and hydrogen bonding capabilities.

Modification of the amine linker is another viable strategy. N-alkylation or N-acylation can be employed to introduce a variety of functional groups. These modifications can alter the basicity of the amine and introduce new points of interaction. For example, the introduction of a carbonyl group can create a hydrogen bond acceptor, potentially leading to different binding modes.

Finally, alterations to the 2,5-dimethylphenyl moiety can significantly impact the molecule's properties. The methyl groups can be replaced with other alkyl groups or electron-withdrawing/donating groups to modulate the electronic properties of the aromatic ring. This can affect the molecule's metabolism and its interaction with aromatic-binding pockets in target proteins.

A summary of potential structural modification strategies is presented in the table below.

| Modification Site | Strategy | Potential Effect |

| Thiolan Ring | Alkylation/Arylation | Altered conformation and steric bulk |

| Oxidation of Sulfur (to SO or SO2) | Increased polarity, altered H-bonding | |

| Amine Linker | N-Alkylation/N-Acylation | Modified basicity, new interaction points |

| Phenyl Ring | Substitution on the ring | Modulated electronic properties and metabolism |

Synthesis of Sulfur-Modified Thiolane Analogs

The synthesis of analogs with modifications to the sulfur atom in the thiolan ring offers a pathway to compounds with altered electronic and solubility properties. The sulfur atom can be oxidized to form sulfoxides and sulfones.

The synthesis of the corresponding sulfoxide can be achieved through controlled oxidation of this compound using a mild oxidizing agent such as sodium periodate (B1199274) or a stoichiometric amount of hydrogen peroxide. The reaction conditions must be carefully controlled to prevent over-oxidation to the sulfone.

For the synthesis of the sulfone analog, a stronger oxidizing agent or an excess of the oxidizing agent is typically required. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) are commonly used for this transformation. The resulting sulfone is significantly more polar than the parent sulfide.

Another approach to sulfur modification involves the replacement of the sulfur atom with other heteroatoms, such as selenium (a selenoether analog), although this is a more synthetically challenging endeavor. Such modifications can provide insights into the role of the sulfur atom in the molecule's activity.

Exploration of Variously Substituted Phenyl Rings

Systematic exploration of substitutions on the phenyl ring is a cornerstone of structure-activity relationship (SAR) studies. By varying the substituents on the phenyl group of this compound, it is possible to probe the steric and electronic requirements for optimal activity.

A common synthetic route to access these analogs involves the coupling of 3-aminothiolane with a variety of substituted bromobenzenes or other aryl halides via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is highly versatile and allows for the introduction of a wide range of functional groups on the phenyl ring.

Alternatively, one could start with variously substituted anilines and react them with a suitable thiolan-3-yl electrophile. The choice of substituents can range from simple alkyl and alkoxy groups to halogens and more complex functional groups. The table below illustrates the types of substituted phenyl analogs that could be synthesized.

| Substituent Position | Substituent Type | Example Substituent | Potential Synthetic Route |

| 2,5-positions | Alkyl | Diethyl, Di-isopropyl | Buchwald-Hartwig amination with corresponding substituted bromobenzene |

| 3-position | Electron-donating | Methoxy, Hydroxy | Nucleophilic aromatic substitution or Buchwald-Hartwig amination |

| 4-position | Electron-withdrawing | Fluoro, Chloro, Trifluoromethyl | Buchwald-Hartwig amination with corresponding substituted bromobenzene |

| Multiple positions | Various combinations | 2,4,6-trimethyl, 3,5-dichloro | Multi-step synthesis starting from appropriately substituted anilines |

Isosteric and Bioisosteric Replacements in the Scaffold

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry to fine-tune the properties of a lead compound. cambridgemedchemconsulting.com In the context of this compound, these strategies can be applied to various parts of the molecule.

The thiolan ring itself can be replaced with other five-membered heterocycles. For instance, replacing the sulfur atom with an oxygen atom would yield a tetrahydrofuran analog. A nitrogen atom could be incorporated to give a pyrrolidine analog. These changes can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.

The phenyl ring can also be a target for bioisosteric replacement. A common strategy is to replace the phenyl ring with a heteroaromatic ring such as pyridine, thiophene (B33073), or pyrazole. nih.gov This can introduce new hydrogen bonding opportunities and alter the molecule's dipole moment. For example, a pyridyl analog could act as a hydrogen bond acceptor.

The dimethyl substitution on the phenyl ring could be replaced by other groups of similar size, such as a cyclopropyl group, to maintain a similar steric profile while altering electronic properties.

The following table summarizes some potential isosteric and bioisosteric replacements.

| Original Group | Isosteric/Bioisosteric Replacement | Rationale for Replacement |

| Thiolan Ring (Sulfur) | Tetrahydrofuran Ring (Oxygen) | Alter polarity and hydrogen bonding |

| Pyrrolidine Ring (Nitrogen) | Introduce basicity and hydrogen bonding | |

| Phenyl Ring | Pyridyl Ring | Introduce hydrogen bond acceptor, alter dipole moment |

| Thienyl Ring | Mimic aromatic properties with different electronics | |

| 2,5-Dimethyl Groups | Cyclopropyl Group | Maintain steric bulk, alter electronics |

| Dichloro Groups | Similar size, different electronic properties |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a high-throughput method for the synthesis of large libraries of related compounds, which can be screened for desired properties. nih.gov For this compound, a combinatorial approach would be highly effective for exploring the chemical space around this scaffold.

A common strategy would involve a parallel synthesis approach. A core scaffold, such as 3-aminothiolane, could be reacted with a diverse set of building blocks. For instance, a library of variously substituted aryl halides could be used in a parallel Buchwald-Hartwig amination reaction to generate a library of N-arylthiolan-3-amine derivatives. griffith.edu.au

Further diversity can be introduced by modifying the amine linker. After the initial N-arylation, the secondary amine could be subjected to a variety of reactions in a parallel format, such as acylation with a library of carboxylic acids or reductive amination with a library of aldehydes.

The use of solid-phase synthesis can also be advantageous in combinatorial library generation. The thiolan scaffold could be attached to a solid support, allowing for easy purification after each reaction step by simple filtration and washing. This would streamline the synthesis of a large and diverse library of analogs for screening.

An example of a combinatorial library synthesis workflow is outlined below:

Scaffold Synthesis: Synthesize and purify the 3-aminothiolane core.

Parallel N-Arylation: React the 3-aminothiolane with a library of 96 different aryl halides in a 96-well plate format using automated liquid handlers.

Parallel Amine Modification: In a subsequent step, react the resulting N-arylthiolan-3-amines with a library of 96 different acylating agents.

Purification and Analysis: Purify the final products using high-throughput purification techniques like mass-directed preparative HPLC. Analyze the purity and confirm the identity of each compound using LC-MS.

This approach can rapidly generate thousands of unique analogs of this compound for biological evaluation.

Emerging Research Perspectives and Future Directions for N 2,5 Dimethylphenyl Thiolan 3 Amine

Integration with Advanced Synthetic Technologies

Traditional batch synthesis of complex heterocyclic amines can be hampered by long reaction times, difficult purification, and safety concerns, especially with exothermic reactions or unstable intermediates. Advanced synthetic technologies such as flow chemistry and microwave-assisted synthesis offer powerful solutions to these challenges.

Flow Chemistry: Continuous-flow synthesis, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature, pressure, and mixing. This technology could enable the multi-step synthesis of N-(2,5-dimethylphenyl)thiolan-3-amine and its derivatives in a streamlined, automated fashion without the need to isolate potentially hazardous intermediates. uc.pt For instance, a sequential flow process could be designed to first construct the thiolan-3-amine (B18485) core, followed by N-arylation in a subsequent reactor module, and finally in-line purification to yield the final product with high purity. uc.pt

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. mdpi.comrsc.org The synthesis of sulfur and nitrogen-containing heterocycles is particularly amenable to microwave heating. rsc.orgorganic-chemistry.orgias.ac.in The application of microwave-assisted organic synthesis (MAOS) to the key cyclization or N-arylation steps in the production of this compound could lead to more efficient and high-yielding protocols. researchgate.netnih.gov

| Parameter | Conventional Batch Synthesis | Microwave-Assisted Synthesis | Continuous-Flow Synthesis |

|---|---|---|---|

| Reaction Time | 12-24 hours | 10-30 minutes organic-chemistry.org | 5-15 minutes (residence time) |

| Typical Yield | 50-70% | 75-95% mdpi.com | 80-99% |

| Process Control | Moderate (heating mantle) | High (direct molecular heating) | Very High (precise parameter control) |

| Scalability | Difficult, non-linear | Limited by reactor size | Straightforward (running longer) |

| Safety | Risk of thermal runaways | Improved (small volumes) | Highest (minimal reaction volume) uc.pt |

Exploration of Unconventional Reaction Media and Catalysis

The push towards "green chemistry" has spurred research into alternatives to volatile organic solvents and traditional heavy-metal catalysts. Future syntheses of this compound could benefit significantly from exploring these novel systems.

Unconventional Reaction Media:

Ionic Liquids (ILs): Defined as salts with melting points below 100°C, ionic liquids are gaining traction as "designer solvents." beilstein-journals.orglibretexts.org Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of reagents make them attractive media for synthesis. beilstein-journals.orgmdpi.com ILs can also act as catalysts or catalyst stabilizers, enhancing reaction rates and selectivity in processes like the synthesis of sulfur heterocycles. mdpi.comnih.gov The use of an appropriate IL could improve the efficiency of forming the thiolan ring or the C-N bond in the target molecule.

Green Solvents: Water, deep eutectic solvents (DES), and bio-derived solvents like glycerol (B35011) are being explored to reduce the environmental impact of chemical synthesis. nih.gov Reactions for synthesizing sulfur heterocycles have been successfully performed in water, which could offer a cost-effective and environmentally benign route for future production. nih.gov

Advanced Catalysis:

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, physiological conditions, making them a cornerstone of green chemistry. mdpi.combohrium.com Enzyme classes such as transaminases and imine reductases are increasingly used for the synthesis of chiral amines, providing access to enantiomerically pure compounds that are often required for pharmaceutical applications. researchgate.neteuropa.eumanchester.ac.uk A biocatalytic cascade could be envisioned for the asymmetric synthesis of this compound, yielding a single enantiomer with high purity. bohrium.com

Organocatalysis and Nanocatalysis: Metal-free organocatalysts and highly active metal nanoparticles represent other frontiers. Organocatalysts can promote key bond-forming reactions without the risk of heavy metal contamination. Palladium nanoparticles, for example, have shown high efficacy in cross-coupling reactions, which could be adapted for the N-arylation step in the synthesis of the target compound, often with high recyclability. mdpi.com

| Catalyst Type | Potential Application | Key Advantages | Relevant Enzyme/Catalyst Class |

|---|---|---|---|

| Biocatalyst | Asymmetric synthesis of the chiral amine | High enantioselectivity, mild conditions, green. mdpi.commanchester.ac.uk | Transaminases, Imine Reductases (IREDs) bohrium.comeuropa.eu |

| Palladium Nanoparticles | N-arylation of thiolan-3-amine | High activity, potential for recyclability. mdpi.com | Pd-NPs |

| Brønsted Acidic Ionic Liquid | Ring formation/cyclization | Acts as both solvent and catalyst, recyclable. nih.gov | e.g., [BMIM][HSO4] |

| Organocatalyst | Thio-Michael addition for ring formation | Metal-free, avoids contamination, often low toxicity. | e.g., Proline, Thiourea derivatives |

In Silico Design and Virtual Screening Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the rational design and prioritization of molecules before their synthesis. csmres.co.uk For a scaffold like this compound, in silico methods can guide the exploration of its chemical space to identify derivatives with desirable properties.

The process typically begins with defining a biological target (e.g., an enzyme or receptor) or a desired material property. A virtual library of derivatives of the core scaffold is then generated by computationally adding various substituents. This library is subjected to a virtual screening cascade. nih.gov

Virtual Screening Workflow:

High-Throughput Virtual Screening (HTVS): A rapid docking method to quickly evaluate millions of compounds and filter out non-binders. nih.gov

Standard and Extra Precision (SP/XP) Docking: The remaining compounds are re-docked with higher accuracy to better predict binding poses and affinities. nih.govnih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-scoring compounds. mdpi.com

Molecular Dynamics (MD) Simulations: The most promising ligand-protein complexes are subjected to MD simulations to assess their stability and interaction dynamics over time. nih.gov

This computational funnel allows researchers to focus synthetic efforts on a small number of compounds with the highest probability of success, saving significant time and resources. researchgate.net The sulfur atom in the thiolan ring is of particular interest, as it can participate in specific non-covalent interactions, such as sulfur σ-hole bonds, with biological targets. acs.orgacs.org

| Step | Methodology | Objective | Outcome |

|---|---|---|---|

| 1. Library Generation | Combinatorial enumeration of substituents | Create a diverse virtual library of derivatives | >1,000,000 virtual compounds |

| 2. Initial Filtering | High-Throughput Virtual Screening (HTVS) nih.gov | Rapidly eliminate unlikely candidates | ~10,000 top-scoring hits |

| 3. Refined Docking | Standard/Extra Precision (SP/XP) Docking | Accurately score and rank promising hits. nih.gov | ~500 high-affinity candidates |

| 4. Property Prediction | ADMET & Drug-likeness filters mdpi.com | Assess pharmacokinetic and safety profiles | ~50 candidates with good predicted properties |

| 5. Final Selection | Molecular Dynamics (MD) & Visual Inspection | Confirm binding stability and interactions. researchgate.net | 5-10 top candidates for synthesis |

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. tandfonline.comchemistryforsustainability.org Applying MCRs to the this compound scaffold could provide a powerful strategy for creating diverse libraries of related compounds.

Two main approaches can be considered:

De Novo Synthesis of the Scaffold: An MCR could be designed to construct the substituted aminothiolane ring system in a single step. For example, a reaction involving an aldehyde, an amine, elemental sulfur, and an activated olefin could potentially converge to form the desired heterocyclic core. Several MCRs for the synthesis of highly substituted thiophenes and other sulfur heterocycles are known and could be adapted. tandfonline.comresearchgate.netorganic-chemistry.org

Post-Modification of the Scaffold: this compound itself could serve as a key building block in an MCR. The primary amine functionality is a common component in many well-known MCRs (e.g., Ugi, Passerini, or Groebke-Blackburn-Bienaymé reactions). By reacting the title compound with an aldehyde, an isocyanide, and potentially other components, a vast array of complex molecules with diverse functional groups can be generated quickly. This approach is ideal for rapidly exploring the structure-activity relationship (SAR) of the scaffold.

A hypothetical three-component reaction could involve this compound (the amine component), a diverse set of aldehydes, and various isocyanides. This would lead to a library of α-acylamino amides, each retaining the core aminothiolane structure but decorated with different substituents from the other inputs. Such strategies are highly valuable in medicinal chemistry for lead discovery and optimization. nih.govresearchgate.net

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Potential Product Scaffold |

|---|---|---|---|---|

| This compound | R¹-CHO | R²-NC | R³-COOH | Complex amide with three points of diversity (R¹, R², R³) |

Q & A

Q. What are the established synthetic routes for N-(2,5-dimethylphenyl)thiolan-3-amine, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis typically involves coupling 2,5-dimethylaniline with a thiolan-3-amine precursor under nucleophilic substitution or condensation conditions. Key steps include:

- Use of anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis.

- Catalytic bases like potassium carbonate or triethylamine to deprotonate intermediates and drive the reaction .

- Purification via column chromatography or recrystallization to isolate the product. Yield optimization may require temperature control (e.g., reflux at 80–100°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substitution patterns. Aromatic protons from the 2,5-dimethylphenyl group appear as distinct singlets (δ 6.5–7.5 ppm), while thiolan-3-amine protons show multiplet splitting due to ring strain .

- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures to resolve bond angles and torsional strain in the thiolan ring. Validation tools like PLATON ensure data integrity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 222.12) .

Q. How do solvent systems and pH influence the solubility and stability of this compound?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or chloroform. Methyl and thiolan groups contribute to lipophilicity, requiring co-solvents (e.g., ethanol-water mixtures) for biological assays .

- Stability : Acidic conditions may protonate the amine, reducing reactivity. Storage under nitrogen at –20°C prevents oxidation of the thiolan sulfur .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected coupling constants) be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous peaks. For example, coupling constants in the thiolan ring may indicate chair vs. boat conformations .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data to identify isomerism or dynamic effects .

- Variable-Temperature NMR : Detect conformational flexibility by analyzing signal broadening at elevated temperatures .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to stabilize reactive intermediates during functionalization .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer in exothermic steps (e.g., thiolan ring formation) .

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, stoichiometry) using software like MODDE to identify critical yield factors .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodological Answer :

- Target Screening : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to receptors/enzymes. Methylphenyl groups may enhance hydrophobic interactions .

- Cellular Assays : MTT assays evaluate cytotoxicity, while fluorescence-based probes track cellular uptake (e.g., confocal microscopy with tagged derivatives) .

- Molecular Docking : AutoDock Vina predicts binding modes to guide mutagenesis studies (e.g., identifying key residues in enzyme active sites) .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites. The thiolan sulfur and amine nitrogen are likely reactive centers .

- Transition State Modeling : IRC (Intrinsic Reaction Coordinate) analysis in Q-Chem visualizes reaction pathways for derivatization (e.g., alkylation or oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.